molecular formula C12H14O3 B2732458 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid CAS No. 1225528-06-2

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Cat. No.: B2732458
CAS No.: 1225528-06-2
M. Wt: 206.241
InChI Key: VPFSKUSLRJKBEC-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclopropyl ring attached to an acetic acid moiety, with a methoxyphenyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 2-methoxyphenylcyclopropane with acetic acid under acidic conditions to yield the desired product. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the formation of the cyclopropyl ring and subsequent attachment of the acetic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[1-(2-Hydroxyphenyl)cyclopropyl]acetic acid
  • 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid
  • 2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid

Comparison: Compared to similar compounds, 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-10-5-3-2-4-9(10)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFSKUSLRJKBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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